N,N'-di-sec-butyl-2,5-pyridinedicarboxamide
Overview
Description
N,N’-di-sec-butyl-2,5-pyridinedicarboxamide: is an organic compound with the molecular formula C15H23N3O2 It is a derivative of pyridine, featuring two sec-butyl groups attached to the nitrogen atoms of the carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-sec-butyl-2,5-pyridinedicarboxamide typically involves the reaction of 2,5-pyridinedicarboxylic acid with sec-butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-di-sec-butyl-2,5-pyridinedicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-di-sec-butyl-2,5-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-di-sec-butyl-2,5-pyridinedicarboxylic acid, while reduction may produce N,N’-di-sec-butyl-2,5-pyridinediamine.
Scientific Research Applications
Chemistry: N,N’-di-sec-butyl-2,5-pyridinedicarboxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: In the industrial sector, N,N’-di-sec-butyl-2,5-pyridinedicarboxamide is used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N’-di-sec-butyl-2,5-pyridinedicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
- N,N’-di-sec-butyl-2,6-pyridinedicarboxamide
- N,N’-di-sec-butyl-3,5-pyridinedicarboxamide
- N,N’-di-sec-butyl-2,4-pyridinedicarboxamide
Comparison: N,N’-di-sec-butyl-2,5-pyridinedicarboxamide is unique due to the specific positioning of the sec-butyl groups and the carboxamide functionalities on the pyridine ring. This structural arrangement influences its reactivity and interactions with other molecules, distinguishing it from similar compounds. For example, the 2,5-substitution pattern may result in different electronic and steric effects compared to the 2,6- or 3,5-substitution patterns, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
2-N,5-N-di(butan-2-yl)pyridine-2,5-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-5-10(3)17-14(19)12-7-8-13(16-9-12)15(20)18-11(4)6-2/h7-11H,5-6H2,1-4H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTROINIZVDMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN=C(C=C1)C(=O)NC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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